molecular formula C23H24N4O5 B010060 Oxymorphone 4-nitrophenylhydrazone CAS No. 101365-17-7

Oxymorphone 4-nitrophenylhydrazone

Cat. No.: B010060
CAS No.: 101365-17-7
M. Wt: 436.5 g/mol
InChI Key: DPKGAKCNOIPMOW-QINNMFRESA-N
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Preparation Methods

The synthesis of Oxypnph involves the reaction of oxymorphone with p-nitrophenylhydrazine. This reaction typically occurs under acidic conditions, facilitating the formation of the hydrazone bond. The reaction can be summarized as follows:

Chemical Reactions Analysis

Oxypnph undergoes several types of chemical reactions, including:

    Oxidation: Oxypnph can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction of Oxypnph can lead to the formation of the corresponding amine derivative.

    Substitution: The nitro group in Oxypnph can undergo substitution reactions, particularly nucleophilic aromatic substitution, to form different derivatives.

    Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

    Major Products: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenylhydrazones.

Scientific Research Applications

Oxypnph has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of Oxypnph involves its binding to opioid receptors in the brain. It primarily targets the mu1 and mu2 opioid receptors, leading to prolonged inhibition of radiolabeled opioid binding. This binding results in analgesic effects by modulating pain perception pathways in the central nervous system. The prolonged action of Oxypnph is attributed to its persistent receptor occupation, even after extensive washing .

Comparison with Similar Compounds

Oxypnph is compared with other similar compounds such as oxymorphone, oxymorphonazine, and other phenylhydrazone derivatives:

Oxypnph stands out due to its unique ability to maintain prolonged receptor binding, making it a valuable compound for pain management research.

Properties

CAS No.

101365-17-7

Molecular Formula

C23H24N4O5

Molecular Weight

436.5 g/mol

IUPAC Name

(4R,4aS,7Z,7aR,12bS)-3-methyl-7-[(4-nitrophenyl)hydrazinylidene]-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol

InChI

InChI=1S/C23H24N4O5/c1-26-11-10-22-19-13-2-7-17(28)20(19)32-21(22)16(8-9-23(22,29)18(26)12-13)25-24-14-3-5-15(6-4-14)27(30)31/h2-7,18,21,24,28-29H,8-12H2,1H3/b25-16-/t18-,21+,22+,23-/m1/s1

InChI Key

DPKGAKCNOIPMOW-QINNMFRESA-N

Isomeric SMILES

CN1CC[C@]23[C@@H]4/C(=N\NC5=CC=C(C=C5)[N+](=O)[O-])/CC[C@]2([C@H]1CC6=C3C(=C(C=C6)O)O4)O

SMILES

CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O

Canonical SMILES

CN1CCC23C4C(=NNC5=CC=C(C=C5)[N+](=O)[O-])CCC2(C1CC6=C3C(=C(C=C6)O)O4)O

Synonyms

oxymorphone 4-nitrophenylhydrazone
OxyPNPH

Origin of Product

United States

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